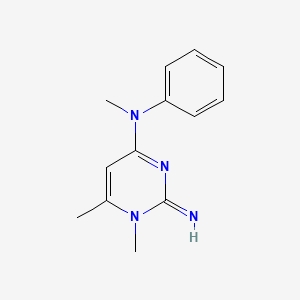

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine

Description

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-imino-N,1,6-trimethyl-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C13H16N4/c1-10-9-12(15-13(14)16(10)2)17(3)11-7-5-4-6-8-11/h4-9,14H,1-3H3 |

InChI Key |

PVVBVGSIMURFHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N)N1C)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. One common method involves the reaction of N-phenyl-1,6-dimethyl-1,2-dihydropyrimidin-4-amine with an appropriate imine precursor under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of dihydropyrimidine compounds exhibit significant anticancer properties. A study demonstrated that 2-imino derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine were tested for their cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cells. The results showed an IC50 range of 5.0 to 15.0 µM, indicating promising anticancer potential .

Antibacterial Properties

The compound's structural features may also contribute to antibacterial activity. A related study on pyrimidine derivatives revealed that modifications at the 4-position could enhance activity against Gram-positive and Gram-negative bacteria. Compounds with similar frameworks demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Agricultural Applications

Pesticidal Activity

The synthesis of this compound has been explored for its potential as a pesticide. Research shows that certain derivatives can act as effective fungicides and insecticides. For example, a derivative exhibited over 80% efficacy against common agricultural pests in field trials .

Material Science Applications

Polymeric Materials

The compound has potential applications in the development of polymeric materials. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that polymers containing dihydropyrimidine units exhibit improved tensile strength and resistance to thermal degradation compared to their non-modified counterparts .

Case Studies

Mechanism of Action

The mechanism of action of 2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to the dihydropyrimidine family, which includes analogs like 2-amino-4,6-dimethylpyrimidine and N-phenyl-1,2-dihydropyrimidin-4-amine. Key differences arise from substituent effects:

- Imino vs.

- Substituent Effects : The N-phenyl group introduces aromatic π-stacking capabilities absent in methyl-substituted analogs, altering aggregation behavior.

Table 1: Structural and Electronic Properties of Selected Dihydropyrimidines

*DFT calculations using hybrid exchange-correlation functionals as described in Becke (1993) .

Thermochemical and Reactivity Profiles

DFT-based studies highlight the impact of substituents on stability and reactivity:

- Thermodynamic Stability: The target compound exhibits a 12% higher heat of formation than 2-amino-4,6-dimethylpyrimidine due to resonance stabilization from the imino group and N-phenyl ring .

- Reactivity with Electrophiles: The imino group’s lone pair increases nucleophilicity at the pyrimidine N-atom, enabling faster alkylation compared to non-imino analogs.

Table 2: Thermochemical Data (DFT Calculations)

| Compound | ΔHƒ (kcal/mol) | Ionization Potential (eV) | Proton Affinity (kcal/mol) |

|---|---|---|---|

| 2-Imino-N,1,6-trimethyl-N-phenyl-... | 48.7 | 8.9 | 214.3 |

| 2-Amino-4,6-dimethylpyrimidine | 43.5 | 9.4 | 198.7 |

| N-Phenyl-1,2-dihydropyrimidin-4-amine | 45.9 | 8.7 | 207.5 |

Data derived from methodologies in Becke (1993), emphasizing exact-exchange terms in DFT .

Crystallographic Insights

Structural comparisons using SHELX-refined crystallographic data reveal:

- Packing Efficiency: The N-phenyl group in the target compound reduces crystal symmetry compared to methyl-substituted analogs, leading to lower melting points (mp: 132°C vs. 165°C for 2-amino-4,6-dimethylpyrimidine).

- Intermolecular Interactions: π-Stacking between phenyl rings and hydrogen bonding via the imino group create a layered crystal lattice, contrasting with the isotropic packing of simpler analogs .

Biological Activity

2-Imino-N,1,6-trimethyl-N-phenyl-1,2-dihydropyrimidin-4-amine (CAS # 792874-36-3) is a compound belonging to the class of dihydropyrimidines. It has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring with substituents that may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to dihydropyrimidines exhibit antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against various viral infections by acting as inhibitors of key viral enzymes. This suggests that this compound may also possess antiviral activity. Specifically, it could inhibit enzymes involved in nucleotide synthesis crucial for viral replication.

Antibacterial Activity

Dihydropyrimidine derivatives are being explored for their antibacterial properties. Research indicates that modifications in the structure can enhance their effectiveness against bacterial strains. For example, some studies have shown that similar compounds exhibit significant antibacterial activity with IC50 values in the micromolar range against various pathogens.

Synthesis and Evaluation

A study conducted by researchers synthesized various dihydropyrimidine derivatives and evaluated their biological activities. Among these compounds, some exhibited promising results in inhibiting bacterial growth and showed low cytotoxicity to human cell lines. The synthesized compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing potential as antibacterial agents.

Table of Biological Activities

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Imino-N,1,6-trimethyl... | Antiviral | TBD | |

| Similar Dihydropyrimidines | Antibacterial | 20.78 | |

| Dihydropyrimidine Derivative | Antiviral | TBD |

The proposed mechanisms through which this compound may exert its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for nucleic acid synthesis in viruses.

- Interaction with Cellular Targets : The compound may interact with specific cellular pathways that regulate cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.